molecular formula C29H30O3 B11150441 5-[(4-tert-butyl-2,6-dimethylbenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(4-tert-butyl-2,6-dimethylbenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11150441
M. Wt: 426.5 g/mol
InChI Key: TXCSDUCSKDGKMF-UHFFFAOYSA-N
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Description

5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties This compound belongs to the class of chromen-2-ones, which are characterized by a benzopyranone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization with the desired substituents. Common synthetic routes may include:

    Formation of the Chromen-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, dimethylphenyl, and methoxy groups are introduced through various reactions such as Friedel-Crafts alkylation, methylation, and etherification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: A structurally similar compound with slight variations in substituents.

    2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE: Another related compound with different substituent patterns.

Uniqueness

The uniqueness of 5-[(4-TERT-BUTYL-2,6-DIMETHYLPHENYL)METHOXY]-7-METHYL-4-PHENYL-2H-CHROMEN-2-ONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H30O3

Molecular Weight

426.5 g/mol

IUPAC Name

5-[(4-tert-butyl-2,6-dimethylphenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C29H30O3/c1-18-12-25(31-17-24-19(2)14-22(15-20(24)3)29(4,5)6)28-23(21-10-8-7-9-11-21)16-27(30)32-26(28)13-18/h7-16H,17H2,1-6H3

InChI Key

TXCSDUCSKDGKMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=C(C=C(C=C4C)C(C)(C)C)C

Origin of Product

United States

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